molecular formula C17H21N5O3S B2606997 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034304-48-6

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2606997
CAS No.: 2034304-48-6
M. Wt: 375.45
InChI Key: FRASEUWSFQZDPR-UHFFFAOYSA-N
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Description

N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique structure that combines a bicyclic azabicyclo[321]octane ring system with a triazole moiety and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the azabicyclo[3.2.1]octane core, followed by the introduction of the triazole ring and the carboxamide group. The methylsulfonyl group is then added to the azabicyclo[3.2.1]octane ring. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and protective groups to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different nitrogen-containing heterocycles.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the triazole ring can produce various nitrogen heterocycles.

Scientific Research Applications

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.

    N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a different triazole isomer, potentially leading to different properties.

Uniqueness

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to the combination of its bicyclic ring system, triazole moiety, and methylsulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-26(24,25)21-14-7-8-15(21)10-12(9-14)19-17(23)16-11-18-22(20-16)13-5-3-2-4-6-13/h2-6,11-12,14-15H,7-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRASEUWSFQZDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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